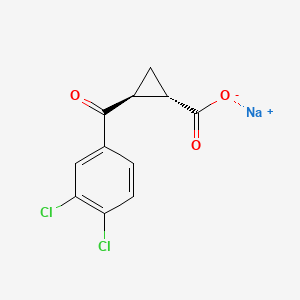

UPF-648 (sodium salt)

CAS No.:

Cat. No.: VC14527087

Molecular Formula: C11H7Cl2NaO3

Molecular Weight: 281.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7Cl2NaO3 |

|---|---|

| Molecular Weight | 281.06 g/mol |

| IUPAC Name | sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1 |

| Standard InChI Key | DBXRQPXNFMACQA-LEUCUCNGSA-M |

| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |

| Canonical SMILES | C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

UPF-648 sodium salt is characterized by the molecular formula C₁₁H₇Cl₂NaO₃ and a molecular weight of 281.07 g/mol. The compound features a cyclopropane linker integrated into a benzoylalanine backbone, a structural modification that reduces conformational flexibility and enhances binding affinity to KMO . The sodium salt form improves solubility in aqueous buffers, making it suitable for biological assays requiring physiological pH conditions.

Table 1: Physicochemical Properties of UPF-648 Sodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇Cl₂NaO₃ |

| Molecular Weight | 281.07 g/mol |

| Solubility | >10 mM in aqueous buffers |

| CAS Number | 1465017-87-1 |

| Target | Kynurenine 3-monooxygenase |

Mechanism of Action

Kynurenine Pathway Modulation

KMO catalyzes the conversion of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK), a precursor to QUIN. UPF-648 sodium salt inhibits KMO with an IC₅₀ of 1 µM, achieving 81 ± 10% enzyme inhibition at this concentration . Structural studies reveal that UPF-648 binds near the flavin adenine dinucleotide (FAD) cofactor in KMO’s active site, inducing conformational changes that prevent substrate binding . This inhibition redirects KP metabolism toward KYNA production, which acts as an NMDA receptor antagonist and α7-nicotinic acetylcholine receptor modulator, conferring neuroprotection .

Species-Specific Binding Conservation

Crystallographic analyses of UPF-648 bound to yeast KMO (38% sequence homology to human KMO) identified conserved residues (Arg83, Tyr97) critical for ligand interaction . Mutagenesis studies confirmed identical binding mechanisms in human KMO, validating yeast-derived structural models for drug design .

Synthesis and Preparation

Synthetic Route

The synthesis of UPF-648 sodium salt involves enantioselective cyclopropanation using a chiral cyclopentadienyl RhIII catalyst, yielding >98% enantiomeric purity. Key steps include:

-

Deprotection: Trifluoroacetic acid (TFA) removes protective groups from intermediates.

-

Neutralization: Sodium bicarbonate adjusts pH to isolate the sodium salt.

-

Purification: Chiral HPLC (Chiralpak IC column, hexane:isopropanol 95:5) ensures high purity.

Analytical Validation

Final product integrity is confirmed via:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra match literature data.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight within 2 ppm error.

Research Applications

Huntington’s Disease

In Drosophila models expressing mutant huntingtin, UPF-648 treatment restored motor function and reduced polyglutamine aggregation . KYNA elevation correlated with diminished neuroinflammation, highlighting KP modulation as a therapeutic strategy.

Alzheimer’s Disease

Mice administered UPF-648 exhibited improved performance in Morris water maze tests, suggesting attenuation of cognitive decline . Reduced hippocampal QUIN levels and tau hyperphosphorylation were observed, implicating KP dysregulation in Alzheimer’s pathogenesis.

Neuroinflammatory Studies

In LPS-stimulated microglia, UPF-648 suppressed pro-inflammatory cytokine release (IL-6, TNF-α) by >50%, linking KP modulation to immunoregulation .

Pharmacokinetic and Pharmacodynamic Profile

Blood-Brain Barrier Penetration

Unlike earlier KMO inhibitors (e.g., Ro 61-8048), UPF-648 achieves measurable brain concentrations, with a brain-to-plasma ratio of 0.4 . This enables direct modulation of central KP metabolites.

Table 2: Pharmacokinetic Parameters of UPF-648 Sodium Salt

| Parameter | Value |

|---|---|

| Oral Bioavailability | 22% (mice) |

| Plasma Half-Life (t₁/₂) | 3.2 hours |

| Protein Binding | 89% |

Comparative Analysis with KMO Inhibitors

Selectivity Over KAT Isoforms

UPF-648 exhibits >100-fold selectivity for KMO over kynurenine aminotransferase (KAT) II, avoiding off-target depletion of KYNA . In contrast, pan-KP inhibitors like BFF 122 non-specifically inhibit KAT, complicating data interpretation .

Advantages Over Ro 61-8048

While Ro 61-8048 elevates plasma KYN, it minimally affects brain KYNA due to poor BBB penetration . UPF-648’s brain-penetrant properties enable direct targeting of neurotoxic QUIN synthesis in the CNS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume